molecular formula Unknown B1578908 Mureletecan

Mureletecan

Katalognummer: B1578908
Molekulargewicht: 0.0
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mureletecan is a novel, water-soluble camptothecin derivative and a potent inhibitor of topoisomerase I, developed for advanced oncology research. Its primary research value lies in its mechanism of action: by stabilizing the covalent complex between topoisomerase I and DNA, it induces lethal double-strand breaks during DNA replication, leading to apoptosis in rapidly dividing cancer cells. This compound is of significant interest for investigating novel chemotherapeutic strategies, particularly in solid tumors, and for exploring mechanisms to overcome resistance to earlier-generation topoisomerase I inhibitors. Researchers utilize Mureletecan in [e.g., in vitro cytotoxicity assays, in vivo xenograft models] to study its efficacy and safety profile. Its improved aqueous solubility compared to some analogues facilitates easier formulation for preclinical studies. This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

Unknown

Molekulargewicht

0.0

IUPAC-Name

Unknown

Aussehen

Solid powder

Reinheit

>98%

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Mureletecan;  PNU166148;  PNU 166148;  PNU-166148;  MAGCPT;  MAG CPT;  MAG-CPT

Herkunft des Produkts

United States

Molecular and Cellular Pharmacology of Mureletecan

Elucidation of Mureletecan's Activation and Release Mechanism at the Cellular Level

Hydrolytic Release of the Active Camptothecin (B557342) Moiety from the Polymeric Backbone

Upon entry into tumor cells, mureletecan (B1150129) undergoes a crucial activation step. The active component, camptothecin, is liberated from its polymeric carrier through the process of hydrolysis. ncats.iotermwiki.comcancer.govncats.io This chemical reaction breaks the ester linkage that covalently connects camptothecin to the methacryloylglycynamide backbone. ncats.iotermwiki.comcancer.gov This slow release mechanism within the cellular environment is a key feature of mureletecan's design. ncats.iotermwiki.comcancer.gov

Topoisomerase I Inhibition by the Active Camptothecin Moiety

Once released, the camptothecin moiety exerts its cytotoxic effects by targeting a vital nuclear enzyme, topoisomerase I. ncats.iotermwiki.compnas.org Topoisomerase I plays a critical role in managing the topological stress of DNA during fundamental cellular processes like replication and transcription. pnas.orgwikipedia.org The enzyme achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the breaks. pnas.orgoup.com

Mechanism of Topoisomerase I-DNA Covalent Complex Stabilization

Camptothecin does not bind to topoisomerase I or DNA in isolation. nih.govepo.org Instead, it specifically interacts with the transient intermediate formed when topoisomerase I is covalently bound to the DNA at the site of the single-strand break, known as the topoisomerase I-DNA covalent complex or cleavable complex. ncats.iotermwiki.compnas.orgnih.gov Camptothecin intercalates into the DNA at this cleavage site, effectively mimicking a DNA base pair. pnas.org This binding stabilizes the complex, preventing the enzyme from religating the broken DNA strand. cancer.govpnas.orgnih.gov This reversible stabilization traps the enzyme on the DNA. nih.govaacrjournals.org

Induction of DNA Single-Strand and Subsequent Double-Strand Breaks

The stabilization of the topoisomerase I-DNA covalent complex by camptothecin results in the persistence of single-strand DNA breaks. termwiki.comcancer.govmedkoo.com While these single-strand breaks themselves are not immediately lethal, they become highly damaging when they encounter the cellular machinery involved in DNA replication. ncats.iotermwiki.comcancer.govmedkoo.com The collision of a replication fork with the trapped topoisomerase I-DNA complex leads to the conversion of the single-strand break into a much more severe lesion: a DNA double-strand break. ncats.iotermwiki.comcancer.govmedkoo.com These double-strand breaks are considered potentially lethal to the cell. ncats.iotermwiki.commedkoo.com

Downstream Cellular Consequences of Topoisomerase I Inhibition

Perturbation of DNA Replication and Transcription Processes

The formation of stabilized topoisomerase I-DNA complexes and the subsequent DNA strand breaks have profound consequences for essential cellular processes. The presence of these complexes on the DNA template physically obstructs the progression of both DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. cancer.govmedkoo.comnumberanalytics.comlecturio.com The generation of DNA double-strand breaks during the S-phase of the cell cycle is a major trigger for cell cycle arrest and the initiation of apoptosis, or programmed cell death. ncats.ioepo.orgresearchgate.net The disruption of these fundamental nucleic acid synthesis pathways ultimately leads to the cytotoxic effects observed with camptothecin-based therapies. wikipedia.orgnumberanalytics.comnih.gov

Interactive Data Table: Key Molecular Interactions of Mureletecan's Active Moiety

Interacting MoleculeTargetConsequence of Interaction
CamptothecinTopoisomerase I-DNA Covalent ComplexStabilization of the complex, prevention of DNA religation ncats.iotermwiki.compnas.orgnih.gov
Stabilized ComplexDNA Replication ForkConversion of single-strand breaks to double-strand breaks ncats.iotermwiki.comcancer.govmedkoo.com
Stabilized ComplexDNA/RNA PolymerasesInhibition of DNA replication and transcription cancer.govmedkoo.comnumberanalytics.comlecturio.com

Induction of Cell Cycle Arrest Mechanisms (e.g., S/G2 Phase)

Mureletecan, as a prodrug of the camptothecin family, exerts its cytotoxic effects by targeting the nuclear enzyme topoisomerase I. researchgate.netacs.org The active metabolite, camptothecin, stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. epo.org When the cellular DNA replication machinery encounters these stabilized complexes during the S phase of the cell cycle, it results in the formation of lethal double-strand DNA breaks. epo.org

This DNA damage triggers cellular checkpoint mechanisms, leading to an arrest of the cell cycle primarily in the S and G2 phases. epo.orgpnas.org The arrest in these phases is a critical cellular response to DNA damage, providing the cell with time to either repair the DNA lesions or, if the damage is too extensive, to undergo programmed cell death. aacrjournals.org Camptothecin, the active component of Mureletecan, has been observed to be most potent during the S-phase of the cell cycle and has been shown to arrest the cell cycle in both the S and G2 phases. pnas.org The stalling of the replication fork is a key event that initiates the signal for cell cycle arrest. epo.org Studies on topoisomerase I inhibitors have confirmed that these breaks can lead to cell cycle arrest in the S/G2-phase. epo.org

While specific quantitative data on cell cycle distribution following Mureletecan treatment is limited in publicly available literature due to its withdrawal from clinical development, the expected effects based on its mechanism of action are a decrease in the proportion of cells in the G1 phase and an accumulation of cells in the S and G2/M phases. researchgate.netnih.gov

Table 1: Representative Data on Cell Cycle Distribution in Cancer Cells Treated with a Topoisomerase I Inhibitor (Note: This table is illustrative of the expected effects of the camptothecin class of drugs and is not based on specific data for Mureletecan.)

Treatment % of Cells in G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control (Untreated) 60% 25% 15%
Topoisomerase I Inhibitor 30% 40% 30%

Activation of Apoptotic Pathways and Programmed Cell Death

The induction of irreparable DNA damage by Mureletecan is a potent trigger for the activation of apoptotic pathways, leading to programmed cell death. epo.org The generation of double-strand breaks during DNA replication in the presence of the drug is a key signal that initiates the apoptotic cascade. epo.org

The cellular machinery recognizes the extensive DNA damage as an unrecoverable event, which in turn activates a series of signaling pathways designed to dismantle the cell in a controlled manner, thereby preventing an inflammatory response. imrpress.com This process of apoptosis is a crucial mechanism by which chemotherapeutic agents, including topoisomerase I inhibitors, eliminate cancer cells. vdoc.pub The activation of these apoptotic pathways is a direct consequence of the DNA damage caused by the stabilized topoisomerase I-DNA complexes. epo.org

Table 2: Representative Data on Apoptosis Induction in Cancer Cells Treated with a Topoisomerase I Inhibitor (Note: This table is illustrative of the expected effects of the camptothecin class of drugs and is not based on specific data for Mureletecan.)

Treatment % of Apoptotic Cells (Annexin V Positive)
Control (Untreated) 5%
Topoisomerase I Inhibitor 45%

Preclinical Pharmacological Investigations of Mureletecan

In Vitro Efficacy Assessments in Cancer Cell Lines

In vitro studies are the first step in evaluating the anticancer potential of a new compound, providing insights into its direct effects on cancer cells grown in a laboratory setting. frontiersin.org These models are crucial for initial screening and for understanding the molecular mechanisms of a drug's action. frontiersin.orgmoleculardevices.com

Cellular Uptake and Intracellular Drug Release Dynamics Studies

For a drug to be effective, it must be able to enter the target cancer cells and release its active component. nih.gov Studies on cellular uptake investigate the mechanisms by which a compound like Mureletecan (B1150129) is internalized by cancer cells. mdpi.com This process is often energy-dependent and can occur through various pathways, including endocytosis. mdpi.comresearchgate.net

The intracellular release of the active drug is also a critical factor. nih.gov For prodrugs, which are administered in an inactive form, they must be metabolized within the cell to their active, cytotoxic form. nih.gov Research has shown that nanocarrier systems can facilitate the cellular uptake of drugs and control their release within the cell. frontiersin.org For example, some nanoparticle formulations are designed to release their drug payload in the acidic environment of endosomes or lysosomes, which are compartments within the cell. mdpi.com This targeted release can enhance the drug's efficacy and reduce off-target effects. frontiersin.org The dynamics of Mureletecan's cellular uptake and intracellular release would have been characterized to ensure it can effectively reach its intracellular target.

Comparative In Vitro Activity with Parent Camptothecin (B557342) and Other Analogs

Mureletecan is a camptothecin analog. nih.gov Camptothecin is a natural product known for its anticancer activity, but it has limitations such as poor water solubility. cabidigitallibrary.org Researchers have developed numerous analogs, like topotecan (B1662842) and irinotecan (B1672180), to improve upon the parent compound's properties. cabidigitallibrary.org

Comparative in vitro studies are essential to determine if a new analog like Mureletecan offers advantages over existing compounds. These studies typically involve testing Mureletecan alongside camptothecin and other analogs against the same cancer cell lines. nih.gov The goal is to identify analogs with increased potency, better solubility, or the ability to overcome drug resistance mechanisms. nih.gov For example, some camptothecin derivatives have shown enhanced activity compared to the parent compound. nih.gov While specific comparative data for Mureletecan is not detailed in the provided search results, it is a standard part of the preclinical evaluation for any new camptothecin analog. cabidigitallibrary.org

In Vivo Efficacy Studies in Preclinical Animal Models

Following promising in vitro results, the evaluation of a drug candidate moves to in vivo studies, which are conducted in living organisms, typically animal models. cureraredisease.orgnih.gov These studies are crucial for understanding how the drug behaves in a complex physiological system and for assessing its therapeutic efficacy and potential toxicities before human trials. cureraredisease.orgcancer.gov

Biodistribution and Tumor-Targeting Capabilities of the Polymeric Conjugate in Animal Systems

Biodistribution studies track where a compound goes in the body after administration. cureraredisease.org This is particularly important for cancer therapies, as the goal is to have the drug accumulate in the tumor while minimizing its presence in healthy tissues to reduce side effects. nih.govmdpi.com Mureletecan is a polymeric conjugate, which means the active drug is attached to a polymer backbone. niph.go.jp This formulation is often designed to enhance tumor targeting through the Enhanced Permeability and Retention (EPR) effect. niph.go.jp The EPR effect is a phenomenon where the leaky blood vessels and poor lymphatic drainage in tumors allow nanoparticles and large molecules to accumulate preferentially at the tumor site. niph.go.jp

Biodistribution studies are often conducted using radiolabeled compounds, allowing researchers to measure the amount of the drug in different organs and the tumor at various time points after injection. mdpi.combiorxiv.org The results of these studies can reveal the tumor-to-organ ratio of drug accumulation, providing a measure of the drug's targeting efficiency. researchgate.net For Mureletecan, these studies would be critical to confirm that its polymeric nature leads to enhanced tumor accumulation and a favorable biodistribution profile. niph.go.jp

Pharmacodynamic Biomarker Evaluation in Preclinical Models

The evaluation of pharmacodynamic (PD) biomarkers is essential in preclinical research to understand a drug's mechanism of action and its effects on biological systems. For Mureletecan, a topoisomerase I inhibitor, preclinical studies would have likely focused on biomarkers that demonstrate target engagement and downstream cellular consequences.

While specific pharmacodynamic biomarker data from preclinical studies on Mureletecan are not extensively available in the public domain, the evaluation would have centered on its known mechanism of action: the inhibition of topoisomerase I. For camptothecin analogues, a key pharmacodynamic marker is the direct measurement of topoisomerase I inhibition within tumor tissue. nih.gov This can be assessed through assays that measure the catalytic activity of the enzyme extracted from tumor xenografts after treatment. nih.gov A significant reduction in topoisomerase I activity would serve as a direct indicator of target engagement by the released camptothecin.

Another critical downstream biomarker for topoisomerase I inhibitors is the formation of γ-H2AX, a phosphorylated form of the histone H2AX. nih.gov The stabilization of the topoisomerase I-DNA cleavage complex by camptothecin leads to DNA double-strand breaks during replication, which in turn triggers a DNA damage response, including the phosphorylation of H2AX. oncotarget.com Therefore, an increase in γ-H2AX levels in tumor cells, detectable by immunohistochemistry or flow cytometry, would serve as a robust biomarker of Mureletecan's biological activity. nih.govoncotarget.com

Studies on other camptothecin-polymer conjugates, such as IT-101, have demonstrated significant inhibition of tumor DNA topoisomerase I catalytic activity in xenograft models, which correlated with anti-tumor efficacy. nih.gov It is highly probable that similar biomarker assessments were conducted for Mureletecan to establish proof-of-concept for its mechanism of action in vivo.

Biomarker CategoryPotential BiomarkerMethod of AnalysisExpected Outcome with Mureletecan
Target Engagement Topoisomerase I Catalytic ActivityBiochemical assay on tumor extractsDecreased activity
DNA Damage Response γ-H2AX FormationImmunohistochemistry, Flow CytometryIncreased levels in tumor cells
Cellular Proliferation Ki-67ImmunohistochemistryDecreased expression
Apoptosis Cleaved Caspase-3ImmunohistochemistryIncreased expression

Methodological Considerations in Preclinical Mureletecan Research

The design and execution of preclinical studies for a novel compound like Mureletecan require careful consideration of the research methodologies, particularly the choice of animal models and the techniques used for in vivo assessment.

The selection of appropriate animal models is fundamental to the preclinical evaluation of any anticancer agent. For Mureletecan, human tumor xenograft models were the primary tool for assessing in vivo efficacy. upv.es In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors that can be treated with the investigational drug.

Preclinical studies for Mureletecan utilized a range of xenograft models, demonstrating its activity against various human cancers. upv.es These included:

Colon carcinoma

Stomach cancer

Pancreatic cancer

Ovarian cancer

Breast cancer

Lung cancer

Melanoma

The choice of these specific tumor types was likely driven by the known broad-spectrum activity of camptothecin and its derivatives against these malignancies. aacrjournals.orgresearchgate.net The characterization of these models would have involved confirming the successful engraftment and growth of the human tumor cells in the mice. This is typically achieved by monitoring tumor volume over time. The host animals for these xenograft studies are typically immunodeficient mouse strains, such as nude or SCID mice, to prevent the rejection of the human tumor cells. nih.govaacrjournals.org While specific cell lines used for the Mureletecan xenografts are not detailed in available literature, studies with similar camptothecin conjugates like IT-101 have used established cell lines such as LS174T and HT29 (colorectal cancer), H1299 (non-small-cell lung cancer), Panc-1 (pancreatic cancer), and MDA-MB-231 (breast cancer). aacrjournals.orgnih.gov

Tumor TypeRepresentative Cell Line (Example from similar studies)Host Animal (Typical)Rationale for Selection
Colorectal Cancer LS174T, HT29Nude MiceHigh incidence and clinical relevance.
Lung Cancer H1299 (NSCLC), H69 (SCLC)Nude MiceMajor cancer type with need for new therapies.
Pancreatic Cancer Panc-1Nude MiceAggressive cancer with poor prognosis.
Breast Cancer MDA-MB-231Nude MiceHigh incidence and diverse subtypes.
Ovarian Cancer Not specifiedSCID MiceKnown sensitivity to topoisomerase I inhibitors.
Melanoma Not specifiedNude MiceAggressive skin cancer.

Advanced imaging techniques are invaluable in preclinical cancer research for non-invasively monitoring tumor growth and response to therapy in real-time within a living animal. While specific applications of advanced imaging for Mureletecan are not documented, the methodologies employed for other polymer-drug conjugates of camptothecin provide insight into the likely approaches.

Bioluminescence imaging (BLI) is a powerful tool for this purpose. nih.gov In this technique, tumor cells are genetically engineered to express a luciferase enzyme. When the substrate for this enzyme, such as D-luciferin, is administered to the animal, the tumor cells emit light that can be detected and quantified by a sensitive camera. nih.gov This allows for the longitudinal monitoring of tumor burden, including in disseminated or metastatic disease models, providing a more comprehensive assessment of therapeutic efficacy than traditional caliper measurements of subcutaneous tumors. nih.gov For instance, in preclinical studies of the camptothecin conjugate IT-101, BLI was used to assess antitumor effects in a disseminated Ewing's sarcoma model. researchgate.net

Fluorescence imaging is another relevant technique. This could involve conjugating a fluorescent dye to the polymer backbone of Mureletecan to track its biodistribution and accumulation in the tumor. researchgate.net This would provide direct visual evidence of the enhanced permeability and retention (EPR) effect, which is a key principle behind using nanoparticle-based drug delivery systems for cancer therapy. nih.gov Studies have been conducted to synthesize camptothecin-fluorescein conjugates to follow their biodistribution in vivo. researchgate.net

Imaging ModalityApplication in Preclinical ResearchPotential Use for Mureletecan
Bioluminescence Imaging (BLI) Non-invasive, longitudinal monitoring of tumor growth and metastasis.To assess the efficacy of Mureletecan in orthotopic or metastatic xenograft models.
Fluorescence Imaging Tracking the biodistribution and tumor accumulation of drug conjugates.To visualize the delivery of the Mureletecan polymer to the tumor site.
Positron Emission Tomography (PET) Assessing metabolic activity of tumors (e.g., with FDG-PET) or proliferation (e.g., with FLT-PET).To evaluate the pharmacodynamic effects of Mureletecan on tumor metabolism and proliferation.

Prodrug Design Principles and Structure Activity Relationships of Mureletecan

Polymeric Conjugation Strategies for Enhanced Drug Delivery

The conjugation of drugs to polymeric carriers is a well-established strategy to overcome the limitations of small-molecule chemotherapeutics, such as poor water solubility and unfavorable pharmacokinetics. mdpi.comnih.gov In the case of Mureletecan (B1150129), a hydrophilic polymer backbone serves to solubilize the hydrophobic camptothecin (B557342) molecule and protect its labile lactone ring from hydrolysis at physiological pH. researchgate.netmdpi.com

Mureletecan utilizes a water-soluble polymeric backbone of methacryloylglycynamide (MAG). researchgate.netacs.org This polymer is synthesized to have an average molecular weight of approximately 18 kDa. researchgate.netresearchgate.net The synthesis involves the polymerization of methacryloylglycynamide monomers to form a linear polymer chain. This specific polymer was chosen for its biocompatibility and ability to be cleared from the body. The camptothecin is then covalently linked to this polymeric backbone, constituting about 10% of the total weight of the conjugate. researchgate.netresearchgate.net The synthesis of such polymer-drug conjugates often involves multi-step reactions, starting with the functionalization of the polymer, followed by the attachment of the drug molecule, sometimes via a linker. acs.orgnih.gov

The nature of the linkage between the polymer and the drug is a critical determinant of the prodrug's behavior, influencing both the rate of drug release and its potential for targeted delivery. osti.govosti.gov The release of the active drug from a polymeric prodrug is typically designed to occur through the cleavage of a labile linker, often an ester bond, which can be hydrolyzed under specific physiological conditions. osti.govmdpi.com

Research on various camptothecin-polymer conjugates has demonstrated that the type of linker significantly affects the release kinetics. For instance, studies have shown that aromatic ester linkages can lead to faster hydrolysis rates compared to aliphatic ester linkages. rsc.org In one study, copolymers with camptothecin linked via aromatic esters released 59% of the drug over 7 days, whereas those with aliphatic ester linkages released only 28% in the same timeframe. rsc.org This difference in release kinetics can have a profound impact on the cytotoxic activity of the prodrug. rsc.org

The properties of the polymeric carrier itself also play a role. For example, the hydrophobicity of the polymer can influence the rate of drug release, with more hydrophobic polymers potentially leading to slower release. osti.govosti.gov Furthermore, the architecture of the polymer, such as linear versus dendritic structures, can affect drug loading and release characteristics. acs.org

Targeted delivery can be achieved by incorporating specific ligands into the polymer-drug conjugate that bind to receptors overexpressed on cancer cells. mdpi.comresearchgate.net This strategy aims to increase the concentration of the cytotoxic drug at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. nih.govresearchgate.net

Interactive Table: Camptothecin Release from Different Polymeric Conjugates

Design and Synthesis of Methacryloylglycynamide (MAG) Polymeric Backbone

Structure-Activity Relationship (SAR) Analysis of Mureletecan and Related Camptothecins

The biological activity of camptothecin and its derivatives is intrinsically linked to their chemical structure. gardp.orgashp.org Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the parent molecule influence its efficacy and for designing new analogs with improved therapeutic properties. nih.govcollaborativedrug.comcreative-proteomics.com

The design of modern prodrugs often goes beyond simple physicochemical modifications to incorporate strategies for targeted delivery. mdpi.comnovapublishers.com This can involve designing the prodrug to be activated by enzymes that are overexpressed in tumor tissues, leading to site-specific release of the active drug. ijnrd.org For example, prodrugs can be designed to be substrates for enzymes like β-glucuronidase, which is often found in tumor microenvironments. nih.govrsc.org This enzymatic activation enhances the specificity of the drug, minimizing its effects on healthy tissues. rsc.org The ultimate goal of prodrug design is to create a compound that is stable in circulation but is efficiently converted to the active form at the desired site of action. numberanalytics.commdpi.com

The camptothecin molecule has a pentacyclic ring structure that is essential for its anticancer activity. oup.com SAR studies have identified several key positions on this scaffold where modifications can significantly impact the drug's properties. mdpi.com

The A and E rings of the camptothecin structure are critical for its ability to inhibit topoisomerase I. oup.com Modifications at various positions, including C-7, C-9, and C-10, have been extensively explored to enhance solubility, stability, and potency. cabidigitallibrary.org For instance, the introduction of an ethyl group at C-7 and a hydroxyl group at C-10, as seen in the active metabolite of irinotecan (B1672180), SN-38, can increase the stability of the drug-DNA-topoisomerase I complex. oup.comcabidigitallibrary.org The hydroxyl group at C-10 is particularly important for stabilizing this ternary complex. mdpi.comcabidigitallibrary.org

Substitutions at the C-9 position with amino groups have been shown to lead to compounds with greater in vivo activity due to the formation of less reversible cleavable complexes. oup.com The integrity of the lactone E-ring is also crucial for activity, although prodrug strategies can involve temporary opening of this ring. mdpi.com

Interactive Table: Impact of Structural Modifications on Camptothecin Derivatives

Influence of Prodrug Architecture on Biological Activity and Specificity

Computational Approaches in Mureletecan Prodrug Design

Computational methods are increasingly integral to the drug discovery and design process, offering powerful tools to predict and analyze the behavior of molecules. researchgate.netalliedacademies.org In the context of prodrug design, computational approaches can be used to model the interactions between the prodrug, its target enzymes, and other biological molecules. researchgate.net

These methods, which include quantum mechanics and molecular mechanics, can help in the design of linkers that control the release rate of the parent drug. researchgate.net By simulating the enzymatic or chemical cleavage of the linker, researchers can optimize its structure to achieve the desired release profile. novapublishers.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. creative-proteomics.commdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. creative-proteomics.comalliedacademies.org Molecular docking simulations can predict the binding affinity of a drug or prodrug to its target protein, providing insights into the molecular basis of its activity. alliedacademies.org

For Mureletecan and other camptothecin derivatives, computational studies can help in understanding the structure-activity relationships at a molecular level. cabidigitallibrary.org By modeling the interactions within the ternary complex of the drug, DNA, and topoisomerase I, researchers can gain a deeper understanding of how different structural modifications affect the stability of this complex and, consequently, the drug's potency. These computational insights, combined with experimental data, guide the rational design of more effective and safer anticancer prodrugs. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. collaborativedrug.comjocpr.com The fundamental principle of QSAR is that the biological activity of a compound is directly related to its chemical structure. wikipedia.orgoncodesign-services.com By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their known biological activities, QSAR models can forecast the activity of new, unsynthesized molecules. jocpr.comneovarsity.org This predictive capability helps in prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. neovarsity.org

The QSAR modeling process involves several key steps: data preparation, calculation of molecular descriptors, feature selection, model building, and rigorous validation. neovarsity.orgfrontiersin.org Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. oncodesign-services.comneovarsity.org

In the context of Mureletecan and other camptothecin prodrugs, QSAR studies are instrumental in designing molecules that are efficiently activated to the potent metabolite, SN-38, by specific enzymes. aacrjournals.org For instance, researchers have developed QSAR models to predict the activation of camptothecin analogs by carboxylesterases (CE), the enzymes responsible for converting the prodrug irinotecan to SN-38. aacrjournals.org These models can help identify which structural modifications to the prodrug will enhance its activation by a specific CE, such as human liver CE (hCE1) or human intestinal CE (hiCE). aacrjournals.org

A key objective in designing prodrugs like Mureletecan is to ensure they have significantly lower cytotoxicity than the active metabolite, SN-38, until they reach the target site. mdpi.com Research on nitrobenzyl derivatives of SN-38 demonstrated this principle. The derivatives showed a decrease in cytotoxicity compared to SN-38, a prerequisite for effective prodrug design. mdpi.com The table below summarizes the in vitro cytotoxicity of these analogs against human leukemia K562 cells.

CompoundIC50 (nM)Fold Decrease in Cytotoxicity vs. SN-38
SN-38 3.0N/A
2-nitrobenzyl analog 128
3-nitrobenzyl analog 584
4-nitrobenzyl analog 2419
Data sourced from cytotoxicity assays using human leukemia K562 cells. mdpi.com

These QSAR studies guide medicinal chemists in making targeted structural modifications. For example, by analyzing the relationship between the electronic properties of the promoiety and the rate of enzymatic cleavage, models can predict which analogs will be the most efficient prodrugs. aacrjournals.org This approach moves drug design from a trial-and-error process to a more rational, predictive science. oncodesign-services.com

Molecular Modeling and Simulation Studies for Prodrug Optimization

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in a three-dimensional space. oncodesign-services.com These methods are crucial for optimizing prodrugs like Mureletecan by providing detailed insights into how they interact with biological targets, such as the enzymes responsible for their activation. nih.gov Key techniques include molecular docking and molecular dynamics (MD) simulations. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a prodrug when bound to the active site of a target enzyme. nih.gov For camptothecin prodrugs, docking studies are used to model the interaction with carboxylesterases (CEs). aacrjournals.org These simulations help to understand why certain prodrugs are better substrates for the enzyme than others. For example, a three-dimensional QSAR study combined with docking predicted that a 4-benzylpiperazine derivative of camptothecan would be activated by rabbit liver CE (rCE) less efficiently than CPT-11, a finding that was later confirmed by kinetic studies. aacrjournals.org The docking analysis reveals key interactions, such as the distance between the enzyme's catalytic serine residue and the prodrug's carbonyl carbon, which is critical for hydrolysis. aacrjournals.org

Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movement of atoms in the prodrug-enzyme complex over time. mdpi.com This allows researchers to study the stability of the binding pose and the conformational changes that occur during the activation process. mdpi.com In the development of phospholipid-based prodrugs, MD simulations were used to understand why the length of a linker between the drug and the phospholipid carrier affected the rate of activation by phospholipase A2 (PLA2). mdpi.com The simulations showed that an optimal linker length allowed the drug to be released efficiently into the enzyme's active pocket. mdpi.com

For SN-38 based prodrugs, modeling is used to design conjugates that can effectively target specific cells. In the development of a T7-SN-38 peptide drug conjugate (PDC) for glioblastoma, molecular docking was used to assess the binding affinity of the conjugate to the transferrin receptor (TfR). nih.govacs.org The results showed that the conjugate maintained a favorable orientation within the receptor's binding site, allowing the SN-38 payload to be susceptible to cleavage by intracellular proteases. nih.govacs.org

The table below presents data from studies on various SN-38 prodrugs, highlighting the physicochemical and biological properties relevant to their optimization.

Prodrug/ConjugateKey Finding/PropertyResearch Focus
SN38-PA (Palmitic Acid conjugate) Partition coefficient (log P) of 7.92; high entrapment in liposomes (~99.3%). dovepress.comImproving lipophilicity for formulation in lipid-based carriers. dovepress.com
CS-(20s)SN38 (Macromolecular prodrug) IC50 of 1.8 x 10³ nmol/L on CT26 cells (25.9-fold more potent than CPT-11). nih.govSelf-assembly into micelles to increase water solubility. nih.gov
STA-12-8666 (HSP90 Inhibitor-SN-38 Conjugate) Sustained intratumoral SN-38 concentration over time compared to a non-binding control. aacrjournals.orgTargeted delivery to tumors via HSP90 binding. aacrjournals.org
T7-SN-38 (Peptide Drug Conjugate) ~2-fold reduction in glide score (binding affinity) compared to the T7 peptide alone. nih.govacs.orgTargeting transferrin receptors on glioblastoma cells. nih.govacs.org

These computational approaches are indispensable for the rational design of prodrugs. nih.gov By simulating and predicting how structural modifications will affect enzyme activation and target binding, molecular modeling guides the synthesis of optimized candidates, saving significant time and resources in the development pipeline. oncodesign-services.comnih.gov

Mechanisms of Resistance to Camptothecin Based Agents and Mureletecan

Topoisomerase I-Specific Resistance Mechanisms

Beyond general mechanisms of resistance, cancer cells can develop strategies that specifically target the action of camptothecins on their molecular target, DNA topoisomerase I (Top1). These specific mechanisms involve either direct changes to the Top1 enzyme itself or alterations in the cellular pathways that respond to the Top1-mediated DNA damage.

Resistance to camptothecins can arise from both quantitative and qualitative changes in the Top1 enzyme. nih.gov A straightforward mechanism is the reduction of Top1 protein levels. With less of the target enzyme present, the drug is less effective at inducing cytotoxic DNA damage.

More commonly, resistance is associated with qualitative alterations in the Top1 enzyme due to mutations in the TOP1 gene. nih.govaacrjournals.org These mutations, often located near the drug-binding site or the enzyme's active site, can reduce the affinity of camptothecin (B557342) for the Top1-DNA covalent complex. nih.govpnas.org This prevents the drug from effectively trapping the complex, thereby allowing the DNA re-ligation step to proceed and avoiding the formation of lethal DNA strand breaks. nih.gov While many such mutations have been identified in lab-developed resistant cell lines, their clinical relevance is still under investigation. oncotarget.com

Table 3: Selected Topoisomerase I Mutations Associated with Camptothecin Resistance

MutationLocation/DomainEffect on Drug InteractionReference(s)
F361SCore Subdomain IIIReduces drug binding affinity. nih.gov
G365SCore Subdomain IIIConfers resistance. spandidos-publications.com
E418KCore Subdomain IIIConfers resistance by altering the enzyme. aacrjournals.org
G503SCore Subdomain IIIReduces drug binding affinity. nih.gov
G717RLinker DomainHighly resistant phenotype. spandidos-publications.com
N722SC-terminal DomainReduces drug binding affinity. nih.govpnas.org

When camptothecins successfully trap the Top1-DNA complex, they generate DNA lesions that trigger a cellular DNA damage response (DDR). The efficiency and nature of this response can determine whether a cell survives or undergoes apoptosis.

A critical cellular response to camptothecin-induced damage is the degradation of the Top1 enzyme itself via the ubiquitin-proteasome pathway (UPP). nih.govoncotarget.com The covalent Top1-DNA complex is recognized by the cellular machinery, leading to the attachment of ubiquitin molecules to Top1. oncotarget.com This "tagging" marks the enzyme for destruction by the 26S proteasome. nih.govaacrjournals.org Rapid and efficient degradation of Top1 removes the source of the DNA damage, representing a significant mechanism of drug resistance. nih.govresearchgate.net Studies have shown a direct correlation between the rate of Top1 degradation and the level of camptothecin resistance in cancer cell lines. oncotarget.comnih.gov This process can be regulated by proteins such as DNA-PKcs, BRCA1, and PTEN. oncotarget.comnih.gov

Another post-translational modification, SUMOylation (the attachment of Small Ubiquitin-like Modifier proteins, or SUMO), is also activated in response to camptothecin treatment. biorxiv.orgresearchgate.net Top1 becomes conjugated with SUMO proteins, which appears to play a role in the enzyme's localization and the cellular response to damage. aacrjournals.orgresearchgate.net While its exact role in resistance is complex, SUMOylation of Top1 and other DNA repair factors like EME1 and EXO1 is involved in the processing and repair of the DNA lesions caused by the drug, and high levels of sumoylation have been linked to cancer drug resistance. biorxiv.orgnih.govembopress.org

The ultimate goal of chemotherapy is to induce programmed cell death, or apoptosis, in cancer cells. A hallmark of cancer is the ability of cells to evade this process. nih.govoaepublish.com Resistance to camptothecins is frequently linked to a disabled apoptotic machinery. oaepublish.comfrontiersin.org

This can occur through multiple mechanisms, including the upregulation of anti-apoptotic proteins (such as those in the Bcl-2 family) and the downregulation or mutation of pro-apoptotic proteins (like Bax and Bak). nih.gov Furthermore, defects in the signaling pathways that trigger apoptosis, such as the CD95 (Fas) pathway or pathways involving caspases (the executioner enzymes of apoptosis), can render cells insensitive to the drug's lethal effects. aacrjournals.orgnih.gov A cell line selected for camptothecin resistance may exhibit a generalized resistance to a wide range of apoptotic stimuli, indicating a fundamental rewiring of its cell death pathways. aacrjournals.org The PI3K/Akt signaling pathway, a key pro-survival pathway, is often implicated in this process, and its inhibition can sometimes restore sensitivity to camptothecin-induced apoptosis. aacrjournals.org

DNA Repair Pathway Activation and Cellular Response to Damage (e.g., Ubiquitin/26S Proteasome Pathway, SUMO Conjugation)

Strategies for Overcoming Resistance in Preclinical Models

Preclinical research into overcoming resistance to camptothecin-based agents has explored various strategies, although specific data focusing solely on mureletecan (B1150129) (also known as PNU-166148 or MAG-CPT) is limited due to its early withdrawal from clinical development. patsnap.comnih.gov Mureletecan was developed as a polymeric conjugate of camptothecin, aiming for preferential delivery of the active compound to tumor tissue. patsnap.com However, its development was halted after Phase I clinical trials, which impacts the availability of extensive preclinical data on resistance mechanisms and strategies to counteract them. patsnap.comnih.gov

The general approaches to overcoming resistance to camptothecin analogues in preclinical settings typically involve combination therapies and the development of novel formulations to bypass resistance pathways. While direct evidence for mureletecan is scarce, the principles derived from studies of other camptothecins provide a framework for potential strategies.

Investigation of Combination Therapy Approaches in Overcoming Resistance

Preclinical studies with other camptothecins have shown promise when combined with:

Other Chemotherapeutic Agents: Combining camptothecins with drugs that have different mechanisms of action can create synergistic effects.

Targeted Therapies: Inhibitors of specific signaling pathways that are hyperactivated in resistant cells can re-sensitize them to camptothecin-induced DNA damage.

Inhibitors of DNA Repair: Since camptothecins work by creating DNA damage, combining them with inhibitors of DNA repair pathways, such as PARP inhibitors, has been a key area of investigation.

Although mureletecan's clinical journey was short-lived, had its development continued, it is highly probable that preclinical studies would have explored such combination strategies to enhance its efficacy and overcome potential resistance.

Research into Novel Formulations Designed to Bypass Resistance Mechanisms

The very design of mureletecan as a polymer-drug conjugate represents a strategy to develop a novel formulation to improve upon the characteristics of the parent compound, camptothecin. mdpi.com Mureletecan, or MAG-CPT, involved linking camptothecin to a water-soluble polymeric backbone, specifically methacryloylglycynamide. patsnap.com The primary goals of such a formulation strategy were to enhance the solubility and stability of camptothecin and to achieve preferential delivery to tumor tissue. patsnap.com

The table below summarizes the key features of the mureletecan formulation based on available information.

FeatureDescriptionReference
Compound Name Mureletecan (PNU 166148, MAG-CPT) patsnap.comnih.gov
Formulation Type Polymer-drug conjugate mdpi.com
Polymer Backbone Methacryloylglycynamide patsnap.com
Drug Load Approximately 10% camptothecin by weight patsnap.com
Stated Goal Preferential delivery of camptothecin to tumor tissue patsnap.com

The development of mureletecan itself was an exercise in creating a novel formulation to overcome some of the inherent challenges of camptothecin. However, clinical data suggested that it did not achieve preferential retention in tumor tissue as intended, which may have contributed to its withdrawal from further development. patsnap.com Further research into other novel formulations for mureletecan to specifically bypass resistance mechanisms has not been identified in the available preclinical literature.

Advanced Research Methodologies and Future Directions in Mureletecan Studies

Development of Advanced In Vitro Models for Mureletecan (B1150129) Research

To better predict the in vivo efficacy of Mureletecan, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant models.

Three-dimensional (3D) cell culture systems are increasingly utilized because they more accurately replicate the complex architecture and microenvironment of solid tumors compared to 2D monolayers. nih.govnih.govnanolive.com These models allow cells to grow and interact with their surroundings in all three dimensions, which is crucial for studying the behavior of drugs like Mureletecan. promega.com In 3D cultures, cells can form spheroids, which mimic aspects of a natural tumor, including the formation of nutrient and oxygen gradients and the presence of proliferating, quiescent, and necrotic cell zones. nih.gov This complexity is essential for evaluating the penetration and efficacy of a polymer-bound drug such as Mureletecan.

Organoids, a sophisticated type of 3D culture, are derived from stem cells (either pluripotent or adult stem cells) that self-organize into structures resembling miniature organs. youtube.comnih.govnih.gov Tumor organoids, which can be generated from patient-derived cancer cells, are particularly valuable. youtube.com They have been shown to preserve the heterogeneity and genetic signature of the original tumor, offering a powerful platform for preclinical drug screening. youtube.comnih.gov For Mureletecan research, patient-derived organoids could be used to test efficacy across a diverse range of tumor subtypes, helping to identify patient populations most likely to respond and providing a more accurate prediction of clinical outcomes than traditional models. youtube.com

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells and various non-cancerous stromal cells, including fibroblasts, immune cells, and endothelial cells, all embedded within an extracellular matrix (ECM). frontiersin.orgmdpi.com The interactions within the TME are known to significantly influence cancer progression and response to therapy. frontiersin.orgplos.org Co-culture models, where cancer cells are grown together with one or more types of stromal cells, are designed to replicate these critical interactions. plos.orgnih.gov

These models are essential for studying a compound like Mureletecan, as the stromal components of the TME can affect drug delivery, metabolism, and efficacy. For instance, cancer-associated fibroblasts (CAFs) can remodel the ECM, potentially creating a physical barrier that could impede the penetration of the relatively large Mureletecan polymer. frontiersin.org Co-culture systems, especially in a 3D format, allow researchers to investigate these interactions and assess Mureletecan's ability to reach and act on cancer cells within a more realistic tumor context. plos.orgplos.org

Three-Dimensional Cell Culture Systems and Organoids for Enhanced Predictive Value

Innovations in Preclinical Assessment Techniques

Innovations in analytical and imaging technologies are enabling a more detailed and dynamic assessment of drug action, which is highly relevant for the preclinical evaluation of Mureletecan.

Tumors are often characterized by significant cellular heterogeneity, meaning that individual cells within the same tumor can have different molecular profiles and sensitivities to drugs. Single-cell mass spectrometry (SCMS) is a powerful emerging technology that allows for the quantitative analysis of proteins, lipids, and metabolites in individual cells. nih.govnih.gov This capability moves beyond the limitations of bulk analysis, which averages out the molecular content of thousands to millions of cells. arxiv.org

By applying SCMS to tumors treated with Mureletecan, researchers can uncover the heterogeneity in drug response at a single-cell level. nih.gov This could reveal, for example, why some cancer cells are resistant while others are sensitive, by identifying specific protein expression patterns or metabolic states associated with resistance. nih.govchromatographyonline.com Such detailed molecular and metabolic profiling is crucial for understanding the mechanisms of action and potential resistance pathways for Mureletecan, paving the way for more effective therapeutic strategies.

Understanding where a drug goes in the body and how long it stays there is fundamental to its development. Real-time in vivo imaging techniques, such as fluorescence-mediated molecular tomography (FMT) and intravital microscopy (IVM), allow for the non-invasive visualization and quantification of drug distribution in living organisms over time. plos.orgpromega.in These methods provide dynamic, four-dimensional data on drug accumulation in tumors and other tissues. optica-opn.orgnih.gov

For a macromolecular prodrug like Mureletecan, which is designed for preferential tumor accumulation, in vivo imaging is an invaluable tool. researchgate.net By labeling Mureletecan with a fluorescent probe, researchers can track its journey through the bloodstream, its extravasation into the tumor tissue, and its retention over time. plos.org This allows for direct assessment of whether the polymeric carrier successfully enhances tumor targeting and provides critical information that can be used to optimize the design of future drug delivery systems. promega.inoptica-opn.org

Single-Cell Mass Spectrometry (SCMS) for Molecular and Metabolic Profiling

Synthetic Chemistry Advancements for Mureletecan Derivatives

Synthetic chemistry is the cornerstone of drug development, enabling the creation of novel molecules with improved therapeutic properties. nih.govox.ac.uk The development of Mureletecan itself is a product of synthetic chemistry, designed to overcome the poor water solubility of its parent compound, camptothecin (B557342). upv.esgoogle.com Ongoing advancements in synthesis provide opportunities to create next-generation Mureletecan derivatives with further optimized characteristics.

Modern synthetic methods, including the development of novel catalysts and reaction pathways, allow for more precise and efficient construction of complex molecules. ssp.orgcas.org For Mureletecan, this could involve modifying the polymeric backbone to alter its molecular weight or charge, thereby influencing its pharmacokinetic profile. upv.es Chemists can also explore different linker chemistries to control the rate at which the active camptothecin is released from the polymer. epo.org Furthermore, synthetic advancements facilitate the creation of drug conjugates that include not only the therapeutic agent but also targeting ligands or imaging agents, leading to multifunctional constructs for theranostics. The continuous evolution of synthetic platforms, such as automated synthesis, can accelerate the discovery and development of new, more effective camptothecin-based therapies. revmed.com

Compound Names Table

The following table lists the chemical compounds mentioned in this article.

Compound NameAbbreviation / Other NamesDescription
MureletecanPNU 166148, MAG-CPTA water-soluble, polymeric prodrug of camptothecin. upv.esmedkoo.com
CamptothecinCPTA topoisomerase I inhibitor and the active component of Mureletecan. upv.esmedkoo.com
Irinotecan (B1672180)CPT-11A water-soluble derivative of camptothecin. google.com
Topotecan (B1662842)A water-soluble derivative of camptothecin. google.com
Rubitecan9-nitrocamptothecinA water-insoluble analogue of camptothecin. google.comepo.org
BelotecanCKD-602A water-soluble derivative of camptothecin. upv.es
ExatecanDX-8951fA water-soluble analogue of camptothecin. upv.es
SN-38The active metabolite of Irinotecan. google.com

Advanced Methodologies Summary

The following table summarizes the advanced research methodologies discussed and their potential applications in the study of Mureletecan.

MethodologyKey AdvantageApplication for Mureletecan Research
3D Cell Cultures & Organoids More physiologically relevant than 2D cultures; mimic tumor architecture and heterogeneity. nih.govnih.govAssess Mureletecan penetration and efficacy in a realistic tumor model; test on patient-derived organoids for personalized medicine insights. youtube.com
Co-culture Models Replicate interactions between cancer cells and the tumor microenvironment (TME). frontiersin.orgplos.orgInvestigate how stromal cells and the extracellular matrix affect the delivery and activity of the Mureletecan polymer-drug conjugate.
Single-Cell Mass Spectrometry (SCMS) Provides detailed molecular and metabolic profiles of individual cells. nih.govnih.govUncover cellular heterogeneity in response to Mureletecan; identify mechanisms of action and resistance at the single-cell level.
Real-time In Vivo Imaging Allows for non-invasive, dynamic visualization of drug distribution in living organisms. plos.orgpromega.inTrack the accumulation and retention of labeled Mureletecan in tumors versus healthy tissues to verify enhanced drug delivery.
Advanced Synthetic Chemistry Enables the creation of novel molecules with precisely controlled properties. nih.govox.ac.ukDesign and synthesize next-generation Mureletecan derivatives with optimized linkers, polymers, or added targeting moieties.

Novel Synthesis Pathways for Polymeric Conjugates

Mureletecan is a polymer-drug conjugate (PDC) that comprises the topoisomerase I inhibitor camptothecin chemically linked to a water-soluble methacryloylglycynamide polymer backbone. cancer.govpatsnap.com The synthesis of such conjugates is a multi-step process that traditionally faces challenges in achieving uniformity, controlling molecular weight, and ensuring batch-to-batch consistency. nih.gov Modern polymer chemistry offers several innovative pathways to overcome these hurdles and create more sophisticated PDCs. weiyougroup.org

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), represent a significant advancement. weiyougroup.orgnih.gov These methods allow for precise control over the polymer chain's length, composition, and architecture. For a conjugate like Mureletecan, this would enable the synthesis of polymers with a narrowly defined molecular weight and the strategic placement of functional groups for drug attachment, potentially leading to improved pharmacokinetic profiles. nih.govnih.gov

Another emerging area is the use of enzymatic and bio-inspired synthesis routes. nih.gov These methods can offer high selectivity and operate under mild conditions, reducing the risk of degrading sensitive molecules like camptothecin during the conjugation process. For instance, enzymes could be used to catalyze the formation of the ester linkage between the polymer and the drug. nih.gov

The "grafting to" and "grafting from" approaches are two primary strategies for creating PDCs. nih.gov

Grafting to : This involves synthesizing the polymer and the drug separately before conjugating them. This method allows for the thorough characterization of both components before they are combined.

Grafting from : In this approach, the polymer chain is grown directly from an initiator molecule attached to the drug. This can simplify purification, as the removal of unconjugated polymer is not necessary. nih.gov

These advanced synthetic methodologies offer the potential to create next-generation PDCs with enhanced properties compared to early conjugates.

Table 1: Advanced Synthesis Techniques for Polymer-Drug Conjugates

Synthesis Technique Description Potential Advantage for Mureletecan-like Conjugates
RAFT Polymerization A controlled radical polymerization method using a chain transfer agent to regulate polymer growth. weiyougroup.org Precise control over polymer size and architecture, leading to more uniform drug conjugates. nih.gov
Stille Coupling A cross-coupling reaction used to create complex organic molecules, including polymers. mdpi.com Enables the synthesis of novel polymer backbones with specific electronic or structural properties.
Enzymatic Ligation The use of enzymes to catalyze the bond formation between the polymer and the drug. nih.gov High specificity and mild reaction conditions, preserving the integrity of the drug molecule.
Click Chemistry A class of highly efficient and specific reactions for joining molecular components. High yield and specificity in conjugating the drug to the polymer backbone.

AI-Driven Optimization of Synthesis Routes and Reaction Prediction

Software platforms incorporating generative AI algorithms can design novel molecular structures de novo, suggesting alternative polymer backbones or linker chemistries with potentially superior properties, such as enhanced solubility or specific release characteristics in the tumor microenvironment. nih.gov These platforms connect generative AI with medicinal and computational chemistry expertise to create molecules with optimized properties. nih.gov

AI can also optimize reaction conditions. Autonomous chemical synthesis robots, driven by machine learning algorithms, can perform a large number of experiments in a high-throughput manner to identify the optimal parameters (e.g., temperature, catalysts, solvent) for a given reaction, maximizing yield and purity. nih.gov This technology could be applied to both the polymerization of the methacryloylglycynamide backbone and the subsequent conjugation of camptothecin.

Table 2: Application of AI in Chemical Synthesis

AI Application Description Relevance to Mureletecan Synthesis
Generative Molecular Design AI algorithms create novel molecular structures with desired properties. nih.gov Designing new polymer backbones or linkers to improve Mureletecan's therapeutic index.
Retrosynthesis Prediction AI predicts potential synthetic routes for a target molecule. Identifying more efficient or cost-effective pathways to synthesize camptothecin or the polymer.
Reaction Optimization ML models analyze experimental data to predict optimal reaction conditions. nih.gov Maximizing the yield and purity of the Mureletecan conjugate.
Automated Synthesis AI-controlled robots perform chemical reactions and analysis. nih.gov High-throughput screening of synthesis conditions and automated production.

Conceptual Frameworks for Enhanced Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their application in human health. nih.gov For a therapeutic candidate like Mureletecan, a structured translational framework is crucial for navigating the complex path from preclinical research to potential clinical use. Such frameworks provide a systematic approach to ensure that research activities are goal-oriented and that data generated at each stage informs the next. nsw.gov.autchi.org.au

Frameworks like the one developed by the National Institute of Environmental Health Sciences (NIEHS) categorize research into distinct phases, from fundamental questions (e.g., understanding the mechanism of Topoisomerase I inhibition) to clinical and public health applications. nih.gov This model emphasizes the importance of crossing "translational bridges," for example, by moving from an in vitro observation to an in vivo animal study. nih.gov

Another useful concept is Normalization Process Theory (NPT), which helps in understanding how a new therapeutic intervention is implemented, embedded, and integrated into routine practice. nihr.ac.uk While Mureletecan's development was halted, this framework is valuable for analyzing the potential barriers and facilitators to the adoption of complex PDCs in oncology. patsnap.com

These frameworks guide researchers to ask critical questions at each step:

Is the preclinical model relevant to the human disease?

Are the endpoints measured in preclinical studies predictive of clinical outcomes?

How can in vitro data be reliably extrapolated to in vivo scenarios?

By adhering to a structured translational path, the development process for complex drugs like Mureletecan can be made more efficient and the likelihood of late-stage failure can be reduced. nsw.gov.ausaxinstitute.org.au

Bridging In Vitro and In Vivo Findings for Therapeutic Development

A significant challenge in drug development is ensuring that results from laboratory-based in vitro experiments translate into meaningful outcomes in living organisms (in vivo). e-lactancia.org Mureletecan is a prodrug designed to release its active component, camptothecin, within the body. cancer.gov The therapeutic efficacy of such a system depends on a complex interplay of factors including drug release kinetics, stability in circulation, distribution to tumor tissue, and metabolism, which are difficult to fully replicate in standard 2D cell culture. nih.gov

To bridge the in vitro-in vivo gap, advanced preclinical models are being employed:

Patient-Derived Organoids (PDOs) : These are 3D cell cultures derived from a patient's tumor that more accurately replicate the tissue architecture and heterogeneity of the original tumor. crownbio.com They can be used to test the efficacy of drugs like Mureletecan in a more physiologically relevant context.

Organ-on-a-Chip Systems : These microfluidic devices mimic the functions of human organs, allowing for the study of drug pharmacokinetics and pharmacodynamics in a dynamic system that better represents human physiology. crownbio.com

Patient-Derived Xenografts (PDX) : These involve implanting human tumor tissue into immunodeficient mice. PDX models are considered highly translational for evaluating anti-cancer drug efficacy as they maintain the genetic and histological characteristics of the original tumor. crownbio.com

A key aspect for camptothecin-based drugs is the stability of the lactone ring, which is essential for its anti-tumor activity. upv.es This ring is prone to hydrolysis and inactivation at physiological pH. PDCs like Mureletecan aim to protect this ring, and advanced models can help verify if this protection translates to improved stability and activity in vivo. cancer.govnih.gov Furthermore, understanding the metabolic conversion of the prodrug and potential inter-patient variability is critical, an area where more sophisticated preclinical models can provide crucial insights. google.comepo.org

Identification of Predictive Preclinical Biomarkers for Compound Efficacy

Predictive biomarkers are measurable indicators that can forecast the efficacy of a therapeutic agent in a specific patient or patient subgroup. veedalifesciences.com Identifying such biomarkers early in the preclinical phase is a cornerstone of precision medicine and can significantly de-risk clinical development. crownbio.com For Mureletecan, the goal is to identify biomarkers that predict a strong response to its active moiety, camptothecin.

The primary target of camptothecin is the enzyme DNA Topoisomerase I (Topo I). nih.gov Therefore, a logical starting point for biomarker discovery is the Topo I pathway.

Target-based biomarkers : The expression level or activity of Topo I in tumor cells could be a direct predictive biomarker. Tumors with high levels of Topo I might be more susceptible to the drug.

Pharmacodynamic biomarkers : These markers indicate that the drug has engaged its target and initiated a biological response. For camptothecin, this could include the measurement of DNA single-strand breaks or the activation of downstream DNA damage response pathways. epo.org

Genetic biomarkers : Mutations or alterations in genes involved in DNA repair (e.g., BRCA1/2) or drug metabolism could influence sensitivity to Topoisomerase I inhibitors.

Methodologies for identifying these biomarkers include:

High-Throughput Screening : Large panels of well-characterized cancer cell lines or organoids can be screened for sensitivity to Mureletecan. crownbio.comcrownbio.com The genetic and proteomic data from these models can then be correlated with drug response to identify molecular signatures of sensitivity or resistance.

Systems Biology Approach : Integrating multi-omics data (genomics, transcriptomics, proteomics) from preclinical models can reveal complex response patterns and identify novel biomarker candidates. crownbio.com

The validation of these preclinical biomarkers is essential to ensure they are robust and can be translated into the clinic as companion diagnostics to select patients most likely to benefit from the therapy. veedalifesciences.comcrownbio.comswordbio.com

Table 3: Potential Preclinical Biomarkers for Mureletecan Efficacy

Biomarker Class Example Rationale Identification Method
Target Expression Topoisomerase I (Topo I) levels Mureletecan's active metabolite, camptothecin, inhibits Topo I. cancer.gov Immunohistochemistry (IHC), Western Blot, RT-qPCR on preclinical models.
DNA Damage Response γH2AX foci, PARP cleavage Indicates activation of the DNA damage pathway following Topo I inhibition. Immunofluorescence, Flow Cytometry on treated cells/tissues.
Genetic Alterations Mutations in DNA repair genes (e.g., SLFN11) Defects in DNA repair can sensitize cells to DNA-damaging agents. Genomic sequencing of cell line panels or patient-derived models.
Drug Metabolism Carboxylesterase activity Enzymes responsible for converting irinotecan (another camptothecin prodrug) to its active form; similar enzymes could affect Mureletecan. google.com Enzyme activity assays in liver microsomes or relevant tissue models.

Q & A

Q. What are the established synthetic pathways for Mureletecan, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Step 1 : Review peer-reviewed synthesis protocols (e.g., nucleophilic substitution or catalytic cross-coupling) .
  • Step 2 : Optimize variables (temperature, solvent, catalyst) using design-of-experiment (DoE) frameworks to assess yield-purity trade-offs .
  • Step 3 : Validate purity via HPLC/LC-MS and crystallography, comparing results with literature benchmarks .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Mureletecan’s structural integrity?

Methodological Answer:

  • NMR/IR : Confirm functional groups and stereochemistry; cross-reference with computational simulations (DFT) .
  • XRD : Resolve crystal structure to identify polymorphic variations .
  • HPLC-MS : Quantify impurities and degradation products under stress conditions (heat, pH) .

Q. How can in vitro assays be designed to evaluate Mureletecan’s preliminary pharmacological activity?

Methodological Answer:

  • Cell-based assays : Use dose-response curves (IC₅₀/EC₅₀) in target cell lines, with controls for cytotoxicity .
  • Enzyme inhibition : Apply kinetic analysis (Michaelis-Menten models) to assess target binding affinity .
  • Data normalization : Use reference compounds (e.g., positive/negative controls) to minimize batch variability .

Advanced Research Questions

Q. What mechanisms underlie observed contradictions in Mureletecan’s pharmacokinetic (PK) data across preclinical models?

Methodological Answer:

  • Hypothesis testing : Compare bioavailability in rodent vs. non-rodent models, controlling for metabolism (CYP450 isoforms) .
  • Meta-analysis : Aggregate PK datasets using random-effects models to identify interspecies variability .
  • In silico modeling : Predict ADME properties via QSPR tools to reconcile experimental disparities .

Q. How can resistance mechanisms to Mureletecan be systematically investigated in longitudinal studies?

Methodological Answer:

  • Genomic profiling : Perform whole-exome sequencing on resistant cell lines to identify mutations .
  • Functional validation : Use CRISPR-Cas9 knockouts to confirm candidate genes’ roles in resistance .
  • Longitudinal dosing : Monitor resistance evolution in xenograft models with intermittent treatment cycles .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity contradictions in Phase I trials?

Methodological Answer:

  • Bayesian adaptive designs : Adjust dosing in real-time based on toxicity endpoints (e.g., DLTs) .
  • Covariate adjustment : Control for patient demographics (age, renal function) using multivariate regression .
  • Sensitivity analysis : Quantify uncertainty in toxicity thresholds via Monte Carlo simulations .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between in silico predictions and experimental results for Mureletecan’s binding affinity?

Methodological Answer:

  • Force field calibration : Re-validate molecular docking parameters using experimental crystallographic data .
  • Solvent effects : Incorporate explicit solvent models (MD simulations) to improve binding energy accuracy .
  • Blind validation : Compare predictions with independent lab results to isolate algorithmic biases .

Q. What strategies validate Mureletecan’s target specificity when off-target effects are reported?

Methodological Answer:

  • Proteome-wide profiling : Use affinity pulldown-MS to identify off-target interactions .
  • Kinobead assays : Screen against kinase libraries to assess selectivity .
  • Phenotypic rescue : Knock down primary targets to confirm effect reversibility .

Experimental Design & Reproducibility

Q. What controls are essential to ensure reproducibility in Mureletecan’s in vivo efficacy studies?

Methodological Answer:

  • Vehicle controls : Administer formulation buffers to isolate compound-specific effects .
  • Blinded scoring : Use third-party evaluators for tumor measurement to reduce bias .
  • Reagent validation : Certify cell line authenticity (STR profiling) and compound stability (accelerated aging tests) .

Q. How can researchers standardize protocols for Mureletecan’s stability testing across laboratories?

Methodological Answer:

  • ICH guidelines : Follow Q1A(R2) for stress testing (humidity, light, oxidation) .
  • Interlab comparisons : Use round-robin trials with shared reference samples to harmonize HPLC methods .
  • Data sharing : Publish raw chromatograms and spectral data in open-access repositories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.